![molecular formula C17H16N4 B12622550 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole CAS No. 917919-89-2](/img/structure/B12622550.png)
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 1-position, a methyl group at the 2-position, and a phenyldiazenyl group at the 4-position. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole involves several steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial production methods may involve multi-step processes, including the use of elemental sulfur for the synthesis of tetrasubstituted imidazoles from ketones and amines . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound has a similar benzyl and methyl substitution but differs in the presence of a hydroxy and carboxylic acid group.
Phenylacetone: Although not an imidazole, phenylacetone is a related compound with a benzyl group and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917919-89-2 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
(1-benzyl-2-methylimidazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C17H16N4/c1-14-18-17(20-19-16-10-6-3-7-11-16)13-21(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |
InChI Key |
ZKEHTIZTRJIGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


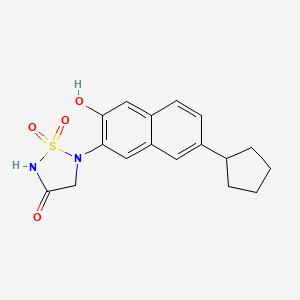
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)

![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)
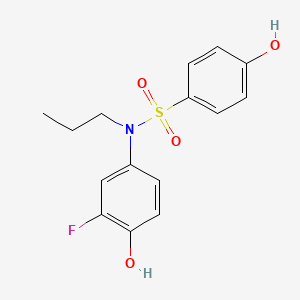
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)

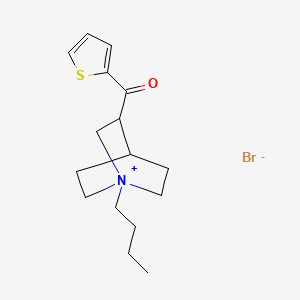
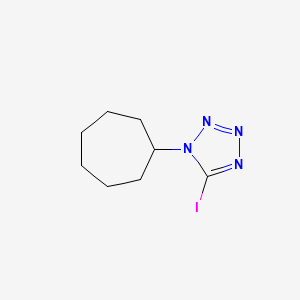
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
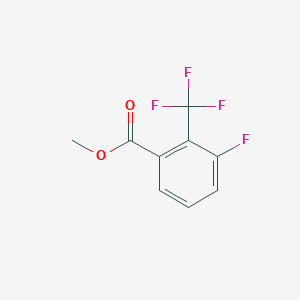

![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one](/img/structure/B12622533.png)
